delapril hydrochloride

ACE inhibition vascular pharmacology tissue selectivity

Choose delapril hydrochloride for superior tissue penetration: its high lipophilicity enables potent vascular wall ACE inhibition surpassing captopril and enalapril. Dual active metabolites (M-I and M-III) distinguish it from single-metabolite ACE inhibitors. Documented 50% lower cough incidence (4% vs 8% enalapril) improves trial retention. Ideal for atherosclerosis, cardiac hypertrophy, and renal sclerosis models in SHR. Non-sulfhydryl mechanism enables thiol-independent atheroprotection studies. Trust this differentiated ACE inhibitor prodrug for your next preclinical program.

Molecular Formula C10H14O2
Molecular Weight 0
CAS No. 108428-40-6
Cat. No. B1167344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelapril hydrochloride
CAS108428-40-6
SynonymsGlycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-, monohydrochloride, (R)-
Molecular FormulaC10H14O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Delapril Hydrochloride CAS 83435-67-0: A Lipophilic Nonsulfhydryl ACE Inhibitor Prodrug


Delapril hydrochloride (CAS 83435-67-0) is the hydrochloride salt form of delapril, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug characterized by an indanylglycine moiety [1]. As an esterified prodrug, delapril undergoes in vivo conversion to two active metabolites—delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III)—which competitively bind to and inhibit ACE, thereby blocking the conversion of angiotensin I to angiotensin II [2]. Delapril exhibits high lipophilicity, greater than several other ACE inhibitors including captopril and enalapril, which underlies its enhanced tissue penetration and vascular ACE inhibition profile [3]. The compound exists in solution as a mixture of s-cis and s-trans conformational isomers due to restricted rotation about the amide bond [4].

Why Delapril Hydrochloride Cannot Be Substituted with Generic ACE Inhibitors Without Risk of Differentiated Outcomes


Although delapril belongs to the ACE inhibitor class, generic substitution with other ACE inhibitors is not functionally equivalent due to four documented, quantifiable points of differentiation. First, delapril exhibits greater lipophilicity than captopril and enalapril, conferring more potent inhibition of vascular wall ACE activity [1]. Second, delapril demonstrates a weaker bradykinin-potentiating action, translating to a lower incidence of cough compared to enalapril and captopril in both preclinical and clinical settings [2]. Third, delapril is a prodrug that generates two active metabolites, distinguishing its activation pathway from single-active-metabolite ACE inhibitors such as enalapril (enalaprilat only) [3]. Fourth, while delapril is excreted mainly through the kidney, the presence of multiple active metabolites with distinct elimination profiles may influence pharmacodynamic duration in populations with varying renal function [4]. These documented differences in tissue selectivity, adverse effect profile, and metabolic activation preclude simple interchangeability.

Delapril Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Vascular Wall ACE Inhibition Potency: Delapril Exceeds Enalapril and Captopril

Delapril demonstrates more potent inhibition of vascular wall ACE activity than enalapril or captopril, a differentiation attributed to its high lipophilicity conferred by the indanylglycine moiety [1]. While exact IC50 fold-difference values for vascular wall ACE are not reported in the primary literature with numerical precision, the directional superiority is consistently documented across multiple independent reviews and experimental studies [2]. The high lipophilicity of delapril, greater than that of captopril and enalapril, facilitates enhanced penetration into vascular tissue, resulting in more effective local ACE inhibition both in vitro and in vivo [3]. In isolated tissue preparations including rat aortic rings and rat kidney, delapril inhibits angiotensin I-induced contraction with approximately 10-fold greater potency than captopril .

ACE inhibition vascular pharmacology tissue selectivity hypertension

ACE Inhibitor-Induced Cough: Delapril Demonstrates 50% Lower Incidence Than Enalapril in Clinical Switch Study

In a clinical evaluation of 150 patients with essential hypertension treated with enalapril, 12 patients (8%) complained of cough. Upon switching these 12 patients to delapril, cough resolved in 6 of the 12 patients, reducing the overall cough incidence in the total population from 8% to 4% [1]. This clinical observation is mechanistically supported by preclinical data showing that delapril exerts a weaker potentiating action on citric acid-induced cough in the guinea pig model compared with captopril and enalapril [2]. An independent comparative study of three ACE inhibitors on the cough reflex found that enalapril and captopril had substantially more occurrences of significantly increased capsaicin-induced cough than did delapril [3]. One additional clinical study reported an overall cough incidence with delapril of 5% [4].

adverse drug reaction cough reflex bradykinin clinical tolerability

In Vitro ACE Inhibitory Potency: Delapril Shows 15-Fold Greater Activity Than Captopril

In vitro enzyme inhibition studies demonstrate that delapril exhibits approximately 15 times greater potency than captopril and nearly equal potency to enalaprilat (the active metabolite of enalapril) in inhibiting rabbit lung ACE activity . Furthermore, delapril inhibits angiotensin I-induced contraction in isolated tissue preparations, including rat aortic rings and rat kidney, with approximately 10 times greater potency than captopril . These in vitro potency differences translate to in vivo efficacy, where delapril inhibits plasma and tissue ACE at doses 5-10 times lower than captopril [1]. Notably, delapril has been characterized as C-site and heart-selective, whereas captopril exhibits C-site and lung-selectivity, indicating differential tissue targeting profiles among ACE inhibitors [2].

ACE inhibition assay in vitro pharmacology IC50 rabbit lung ACE

Metabolic Activation Profile: Delapril Generates Two Active Metabolites, Distinct from Single-Active-Metabolite ACE Inhibitors

Delapril is a prodrug that is converted in vivo to two active metabolites: delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III) [1]. This contrasts with enalapril, which is converted to a single active metabolite (enalaprilat) [2], and alacepril, which is converted in vivo to captopril [3]. The conversion cascade involves initial esterolysis to M-I, followed by hydroxylation to M-III, with both metabolites exhibiting ACE inhibitory activity [4]. The elimination half-life of M-I is significantly prolonged in patients with markedly deteriorated renal function, while M-III elimination is prolonged in both slightly and markedly impaired renal function, indicating differential pharmacokinetic handling of the two active metabolites [5].

prodrug activation pharmacokinetics metabolism active metabolites

Atheroprotective Effects: Delapril Dose-Dependently Reduces Aortic Lesion Area in Cholesterol-Fed Rabbit Model, Comparable to Captopril

In a cholesterol-fed rabbit model of atherosclerosis, delapril dose-dependently inhibited the development of aortic atherosclerotic lesions without correcting hyperlipidemia [1]. At daily doses of 5, 10, and 20 mg/kg, delapril reduced the aortic area covered by lesions to 23.3 ± 4.1%, 21.3 ± 2.4%, and 18.5 ± 3.3%, respectively, compared to 38.2 ± 6.4% for untreated control animals [2]. This protective effect was similar to that observed with captopril (14.5 ± 5.1% lesion area at 25 mg/kg daily), despite delapril lacking the thiol group that has been proposed to mediate antioxidant effects in captopril [3]. Furthermore, delapril partially and dose-dependently restored endothelium-dependent relaxation, which is impaired in vessels from hypercholesterolemic animals, achieving maximal percent relaxation values of 51.80 ± 12.18%, 59.74 ± 5.16%, and 69.13 ± 8.70% at 5, 10, and 20 mg/kg doses, respectively, compared to 48.26 ± 3.05% for untreated controls and 67.67 ± 6.72% for captopril-treated animals [4].

atherosclerosis endothelial function vascular protection pleiotropic effects

Endothelium-Dependent Vasorelaxation: Delapril Active Metabolite M-1 Mediates NO-Dependent Relaxation via Bradykinin Pathway

In isolated canine femoral arteries with intact endothelium, M-1 (the active diacid metabolite of delapril) produced dose-dependent relaxation at concentrations ranging from 10⁻⁸ to 10⁻⁵ M [1]. This endothelium-dependent relaxation was completely blocked by methylene blue (guanylate cyclase inhibitor), L-NMMA (nitric oxide synthase inhibitor), and oxyhemoglobin (nitric oxide inactivator), and was partially blocked by aspirin (cyclooxygenase inhibitor) [2]. The relaxation was partially inhibited by a bradykinin antagonist, indicating that M-1 mediates vasorelaxation through the release of both prostanoids and endothelium-derived nitric oxide via endogenous bradykinin [3]. Captopril produced comparable endothelium-dependent relaxation in the same assay system, suggesting that both sulfhydryl-containing (captopril) and nonsulfhydryl (delapril/M-1) ACE inhibitors share this bradykinin-mediated vasodilatory mechanism [4].

endothelial function nitric oxide bradykinin vasorelaxation

Optimal Research and Procurement Applications for Delapril Hydrochloride Based on Quantified Differentiation Evidence


Tissue-Specific ACE Inhibition and Vascular Remodeling Studies

Delapril hydrochloride is optimally suited for preclinical investigations examining tissue-specific ACE inhibition, particularly within the vascular wall. Its high lipophilicity, which exceeds that of captopril and enalapril, facilitates enhanced penetration into vascular tissue and more potent inhibition of vascular wall ACE activity [1]. Researchers conducting studies on vascular remodeling, cardiac hypertrophy, or renal sclerosis in spontaneously hypertensive rat (SHR) models will find delapril particularly valuable, as it has been shown to significantly improve survival and prevent the development of stroke, cardiac hypertrophy, and renal sclerosis in stroke-prone SHR and SHR with chronic renal failure [2]. The compound's ability to suppress angiotensin II release from the vascular wall provides a mechanistically distinct approach for investigating local renin-angiotensin system modulation [3].

Atherosclerosis and Endothelial Function Research Requiring Thiol-Independent ACE Inhibitor

Delapril hydrochloride is recommended for atherosclerosis research programs investigating thiol-independent mechanisms of vascular protection. In the cholesterol-fed rabbit model, delapril dose-dependently reduced aortic atherosclerotic lesion area from 38.2% (control) to 18.5% (at 20 mg/kg) and restored endothelium-dependent relaxation to 69.13% maximal relaxation [1]. Unlike captopril, delapril lacks a sulfhydryl group, making it an essential comparator compound for dissecting antioxidant-dependent versus antioxidant-independent atheroprotective mechanisms of ACE inhibitors [2]. This differentiation is critical for research programs aiming to identify novel therapeutic targets for atherosclerosis that operate independently of direct free radical scavenging [3].

Clinical Trial Design for ACE Inhibitors with Reduced Cough Liability

Delapril hydrochloride should be prioritized for clinical trial protocols where minimizing ACE inhibitor-induced cough is a critical endpoint. The documented reduction in cough incidence from 8% (enalapril) to 4% (delapril) after patient switching, with resolution in 50% of affected patients, provides a quantitative basis for selecting delapril over alternative ACE inhibitors in studies where long-term tolerability and patient retention are paramount [1]. The weaker bradykinin-potentiating action of delapril, validated in both guinea pig cough models and clinical observations, offers a mechanistically distinct profile that may be particularly valuable in populations with elevated baseline cough sensitivity [2].

Pharmacokinetic and Drug Metabolism Studies of Dual-Active-Metabolite Prodrugs

Delapril hydrochloride is an ideal reference compound for pharmacokinetic and drug metabolism investigations focusing on prodrugs that generate multiple active metabolites. Its conversion to two distinct active metabolites (M-I/delapril diacid and M-III/5-hydroxy delapril diacid) provides a model system for studying the differential contributions of parallel metabolic pathways to overall pharmacodynamic effect [1]. This metabolic profile contrasts with the single-active-metabolite pathway of enalapril, enabling comparative analyses of onset, duration, and tissue-specificity of ACE inhibition [2]. Additionally, the differential elimination kinetics of M-I and M-III in patients with varying degrees of renal impairment offer opportunities to investigate metabolite-specific pharmacokinetic-pharmacodynamic relationships in renal dysfunction models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for delapril hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.